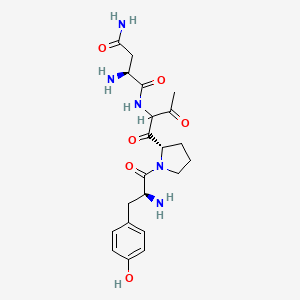![molecular formula C19H21O2P B12899632 2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one CAS No. 86488-93-9](/img/structure/B12899632.png)
2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Diphenylphosphoryl)methyl)cyclohexanone is an organic compound with the molecular formula C19H21O2P It is a derivative of cyclohexanone, where a diphenylphosphoryl group is attached to the methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diphenylphosphoryl)methyl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions
2-((Diphenylphosphoryl)methyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in alcohols.
Aplicaciones Científicas De Investigación
2-((Diphenylphosphoryl)methyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-((Diphenylphosphoryl)methyl)cyclohexanone involves its interaction with specific molecular targets. The diphenylphosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphorylketones: These compounds have similar structures but differ in the nature of the substituents attached to the phosphorus atom.
Cyclohexanone Derivatives: Compounds like 2-methylcyclohexanone share the cyclohexanone core but have different functional groups attached.
Uniqueness
2-((Diphenylphosphoryl)methyl)cyclohexanone is unique due to the presence of both the cyclohexanone and diphenylphosphoryl groups. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
86488-93-9 |
|---|---|
Fórmula molecular |
C19H21O2P |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
2-(diphenylphosphorylmethyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H21O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16H,7-9,14-15H2 |
Clave InChI |
QVBLYOZBFQCGJO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


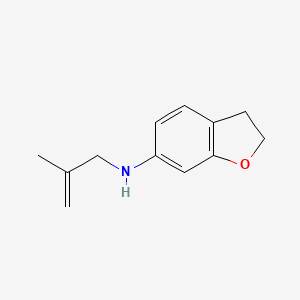
![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)
![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)
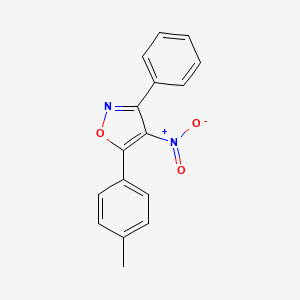
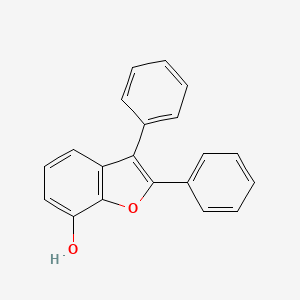
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
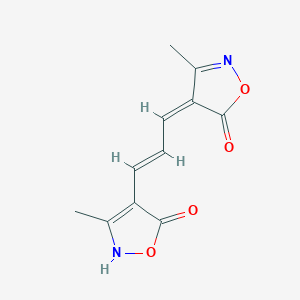
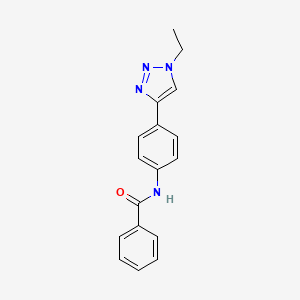
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
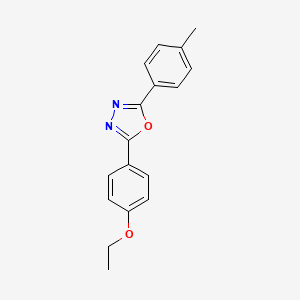
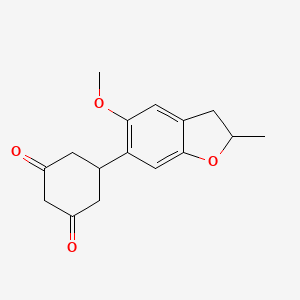
![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
